N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)thiophene-3-carboxamide
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Overview
Description
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)thiophene-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring with hydroxyl and hydroxymethyl groups, and a thiophene ring attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclopentyl ring and subsequent functionalization. Key steps may include:
Formation of the cyclopentyl ring: This can be achieved through various methods, such as cyclization reactions.
Introduction of hydroxyl and hydroxymethyl groups: These groups can be introduced through hydroxylation and methylation reactions, respectively.
Attachment of the thiophene ring: This step often involves a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, to attach the thiophene ring to the cyclopentyl core.
Formation of the carboxamide group: The final step involves converting the carboxylic acid group to a carboxamide group through an amidation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thiophenes.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules. Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases. Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)thiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-(1H-pyrrol-1-yl)benzamide: A synthetic cannabinoid with similar structural features.
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(trifluoromethyl)benzamide: Another compound with a trifluoromethyl group attached.
Uniqueness: N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)thiophene-3-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c13-5-8-3-9(4-10(8)14)12-11(15)7-1-2-16-6-7/h1-2,6,8-10,13-14H,3-5H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLJZMGHEMJGGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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